![molecular formula C10H15N2O9P B1256724 2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid CAS No. 2888-19-9](/img/structure/B1256724.png)
2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid is a complex organic compound that features both carboxymethyl and phosphonopentofuranosyl groups attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a carboxymethylation reaction, where the imidazole ring is treated with chloroacetic acid under basic conditions.
Attachment of the Phosphonopentofuranosyl Group: The phosphonopentofuranosyl group can be attached through a phosphorylation reaction, where the hydroxyl group of a pentofuranose sugar is reacted with a phosphonic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxymethyl and phosphonopentofuranosyl groups, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or substituted derivatives of the original compound.
科学研究应用
2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Used in the development of novel materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and phosphonopentofuranosyl groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(Carboxymethyl)-1H-imidazole: Lacks the phosphonopentofuranosyl group, making it less complex.
1-(5-O-phosphonopentofuranosyl)-1H-imidazole:
4-(Carboxymethyl)-1-(5-O-phosphonopentofuranosyl)-2H-imidazole: Similar structure but with a different position of the imidazole ring, which can influence its chemical properties.
Uniqueness
2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid is unique due to the presence of both carboxymethyl and phosphonopentofuranosyl groups, which confer distinct chemical properties and potential applications. This dual functionality makes it a versatile compound for various scientific and industrial uses.
属性
CAS 编号 |
2888-19-9 |
|---|---|
分子式 |
C10H15N2O9P |
分子量 |
338.21 g/mol |
IUPAC 名称 |
2-[1-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H15N2O9P/c13-7(14)1-5-2-12(4-11-5)10-9(16)8(15)6(21-10)3-20-22(17,18)19/h2,4,6,8-10,15-16H,1,3H2,(H,13,14)(H2,17,18,19) |
InChI 键 |
RDQUQBHPMYFYMX-XIWVQZPPSA-N |
手性 SMILES |
C1=C(N=CN1C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)CC(=O)O |
SMILES |
C1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)CC(=O)O |
规范 SMILES |
C1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)CC(=O)O |
物理描述 |
Solid |
同义词 |
1-(5-phosphoribosyl)imidazole-4-acetic acid IAA-RP imidazoleacetic acid ribotide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


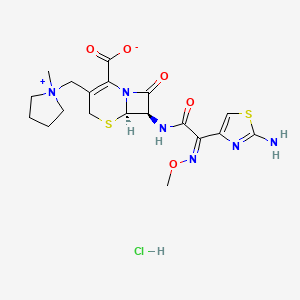
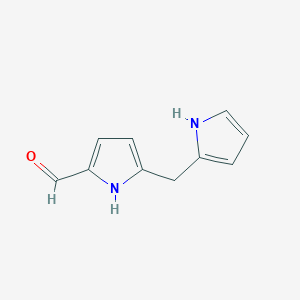

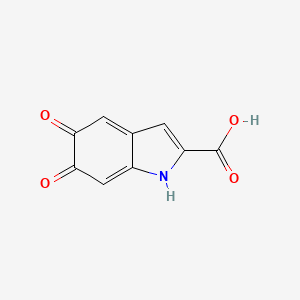
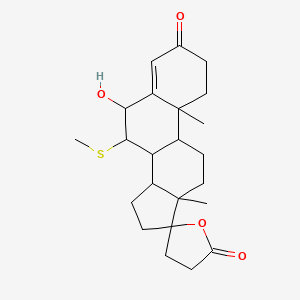
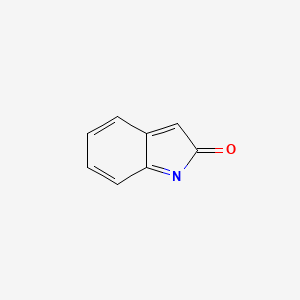
![3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline](/img/structure/B1256650.png)
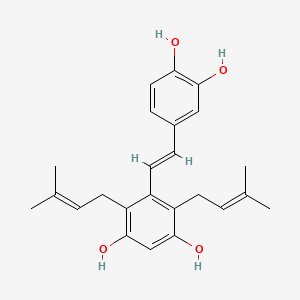
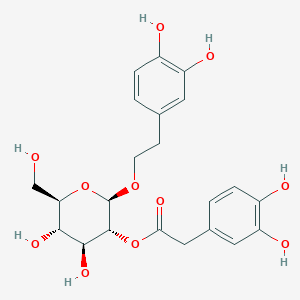
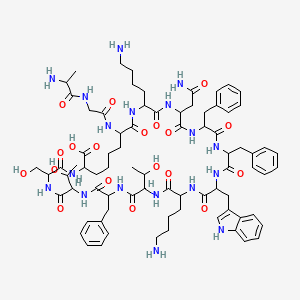
![1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine](/img/structure/B1256657.png)
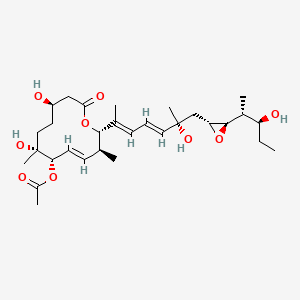

![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1256661.png)
